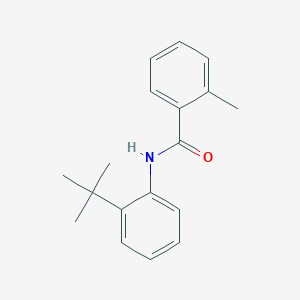
4-(3,4-dimethylphenyl)-N-(4-methylphenyl)-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dimethylphenyl)-N-(4-methylphenyl)-4-oxobutanamide, also known as Dibenzoylmethane (DBM), is a synthetic compound that belongs to the class of chalcones. DBM is a yellow crystalline powder that is soluble in organic solvents. DBM has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of DBM is not fully understood. However, it is believed that DBM exerts its therapeutic effects by modulating various signaling pathways. DBM has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. DBM also activates the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
DBM has been shown to have several biochemical and physiological effects. DBM has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DBM has also been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes. DBM has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBM has several advantages for lab experiments. DBM is stable and can be easily synthesized. DBM is also soluble in organic solvents, which makes it easy to work with. However, DBM has some limitations for lab experiments. DBM is relatively insoluble in water, which limits its use in aqueous systems. DBM is also relatively expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on DBM. One area of research is the development of novel analogs of DBM with improved therapeutic properties. Another area of research is the study of the pharmacokinetics and pharmacodynamics of DBM. Finally, the development of novel drug delivery systems for DBM could enhance its therapeutic potential.
Conclusion:
In conclusion, DBM is a synthetic compound with potential therapeutic applications. DBM has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. DBM exerts its therapeutic effects by modulating various signaling pathways. DBM has several advantages for lab experiments, but also has some limitations. Future research on DBM could lead to the development of novel therapeutics with improved properties.
Métodos De Síntesis
DBM can be synthesized by the condensation reaction between benzoyl chloride and acetone in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Aplicaciones Científicas De Investigación
DBM has been extensively studied for its potential therapeutic applications. DBM has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that DBM can inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and modulating the immune system.
Propiedades
IUPAC Name |
4-(3,4-dimethylphenyl)-N-(4-methylphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-13-4-8-17(9-5-13)20-19(22)11-10-18(21)16-7-6-14(2)15(3)12-16/h4-9,12H,10-11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGLBDZSCOHZSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5758705.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5758711.png)
![2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5758722.png)



![2-(5-nitro-2-furyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5758756.png)
![{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5758757.png)
![5-ethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5758770.png)
![5-(4-fluorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5758778.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide](/img/structure/B5758790.png)

![N-(2-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5758803.png)